3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864057-68-0
VCID: VC3020054
InChI: InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H
SMILES: CCC(CC)CC(C1=CC=CS1)N.Cl
Molecular Formula: C11H20ClNS
Molecular Weight: 233.8 g/mol

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride

CAS No.: 1864057-68-0

Cat. No.: VC3020054

Molecular Formula: C11H20ClNS

Molecular Weight: 233.8 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride - 1864057-68-0

Specification

CAS No. 1864057-68-0
Molecular Formula C11H20ClNS
Molecular Weight 233.8 g/mol
IUPAC Name 3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H
Standard InChI Key LTMGZRZDMATEHT-UHFFFAOYSA-N
SMILES CCC(CC)CC(C1=CC=CS1)N.Cl
Canonical SMILES CCC(CC)CC(C1=CC=CS1)N.Cl

Introduction

Chemical Identity and Structure

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a thiophene derivative with distinctive structural features. The molecule consists of a pentanamine backbone with an ethyl group at the 3-position and a thiophene ring at position 1, with the compound existing as a hydrochloride salt. This structural arrangement contributes to its chemical behavior and potential biological activity. The thiophene ring, a sulfur-containing heterocycle, is known to impart specific electronic properties that can influence the compound's reactivity and interactions with biological systems.

The compound is formally identified by several key parameters, which are summarized in Table 1.

Table 1: Chemical Identification and Properties

PropertyValue
Name3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride
CAS Number1864057-68-0
Molecular FormulaC11H20ClNS
Molecular Weight233.8 g/mol
IUPAC Name3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride
MDL NumberMFCD28126560

The structural representation can be described using various chemical notation systems, which are essential for chemical database searches and computational analyses as shown in Table 2.

Table 2: Structural Information

PropertyValue
Standard InChIInChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H
Standard InChIKeyLTMGZRZDMATEHT-UHFFFAOYSA-N
SMILESCCC(CC)CC(C1=CC=CS1)N.Cl
Canonical SMILESCCC(CC)CC(C1=CC=CS1)N.Cl
PubChem Compound ID86263056

Physical and Chemical Properties

The physical and chemical properties of 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride play a crucial role in determining its behavior in various environments and its potential applications. While detailed information about its physical appearance, solubility profile, and stability is limited in the available literature, some key properties have been documented .

Table 3: Physical and Chemical Properties

PropertyValue
Physical AppearanceNot specified in available sources
SolubilityNot specified in available sources
Purity (Commercial)Minimum 95%
Melting PointNot specified in available sources
Boiling PointNot specified in available sources

As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form, which is a common characteristic of amine hydrochlorides. The presence of the thiophene ring likely contributes to some degree of lipophilicity, potentially influencing the compound's ability to interact with biological membranes.

Structural Analogs and Related Compounds

Several structural analogs of 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride exist, varying in the position of the thiophene substitution or the nature of the alkyl groups. Understanding these analogs provides context for the compound's potential properties and applications .

Table 4: Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight
1-(Thiophen-2-yl)pentan-1-amine hydrochloride1864056-75-6C9H16ClNS205.75 g/mol
1-(Thiophen-3-yl)pentan-1-amine hydrochloride1864058-43-4C9H16ClNS205.75 g/mol
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride1864057-09-9C11H20ClNS233.80 g/mol
3-(Thiophen-3-yl)pentan-3-amine hydrochloride2763758-93-4C9H16ClNS205.75 g/mol

The structural differences among these compounds primarily involve:

  • Position of thiophene substitution (2-position vs. 3-position)

  • Location of the amine group within the pentane chain

  • Presence or absence of the ethyl substituent

These subtle structural variations can significantly influence the compounds' chemical reactivity, biological activity, and physicochemical properties .

Analytical Methods and Characterization

The identification and characterization of 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride can be performed using various analytical techniques. While specific analytical data for this compound is limited in the available sources, standard methods typically employed for similar compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For identification of functional groups

  • Chromatographic Methods: For purity assessment and separation

  • X-ray Crystallography: For determination of three-dimensional structure

SpecificationDetails
PurityMinimum 95%
Intended UseResearch use only; not for human or veterinary use
SuppliersVulcanchem, Sigma-Aldrich (Enamine collection), Ambeed, and others
Common Catalog NumbersVC3020054, ENAH30474257, A1077850

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